molecular formula C10H12FNO2 B15090039 3-Fluoro-5-hydroxy-N-isopropylbenzamide

3-Fluoro-5-hydroxy-N-isopropylbenzamide

Cat. No.: B15090039
M. Wt: 197.21 g/mol
InChI Key: YERGYMKWYBLLFF-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxy-N-isopropylbenzamide is a fluorinated benzamide derivative characterized by a benzamide backbone substituted with a fluorine atom at position 3, a hydroxyl group at position 5, and an isopropyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂FNO₂, with a molar mass of 197.21 g/mol.

Fluorine enhances lipophilicity and resistance to oxidative degradation, while the hydroxyl group may facilitate hydrogen bonding, critical for target interactions in drug design .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-fluoro-5-hydroxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H12FNO2/c1-6(2)12-10(14)7-3-8(11)5-9(13)4-7/h3-6,13H,1-2H3,(H,12,14)

InChI Key

YERGYMKWYBLLFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-hydroxy-N-isopropylbenzamide can be achieved through several synthetic routes. One common method involves the following steps:

    Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group at the fifth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 3-fluoro-5-aminophenol is then acylated with isopropyl chloroformate to form the desired 3-Fluoro-5-hydroxy-N-isopropylbenzamide.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-5-hydroxy-N-isopropylbenzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-hydroxy-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-Fluoro-5-oxo-N-isopropylbenzamide.

    Reduction: 3-Fluoro-5-hydroxy-N-isopropylbenzylamine.

    Substitution: 3-Amino-5-hydroxy-N-isopropylbenzamide or 3-Thio-5-hydroxy-N-isopropylbenzamide.

Scientific Research Applications

3-Fluoro-5-hydroxy-N-isopropylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as fluorescence or conductivity.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) N-Substituent Key Functional Groups
3-Fluoro-5-hydroxy-N-isopropylbenzamide C₁₀H₁₂FNO₂ 197.21 F (3), OH (5) Isopropyl Hydroxy, Fluoro
3-Fluoro-5-nitro-N-propylbenzamide C₁₀H₁₁FN₂O₃ 226.20 F (3), NO₂ (5) Propyl Nitro, Fluoro
II.13.0 (Crop Protection Agent) C₂₂H₁₅Cl₂F₅NO₃ 526.26 Cl (2), CF₃ (5), Cl (3'), OH Cyclopropyl Chloro, Trifluoromethyl
5-(3-Fluorophenyl)-N-(3-hydroxy-2,6-dimethyl-phenyl)-2-methoxy-3-methylbenzamide C₂₃H₂₁FNO₃ 378.42 F (3), OCH₃ (2), CH₃ (3) 2,6-Dimethylphenyl Methoxy, Methyl, Fluoro
Key Observations:
  • Electron-Withdrawing vs.
  • N-Substituent Effects : The isopropyl group in the target compound introduces steric bulk, which may hinder enzymatic degradation compared to smaller substituents like propyl or cyclopropyl .
  • Halogen Diversity : Chloro and trifluoromethyl groups in II.13.0 enhance pesticidal activity in crop protection agents, while fluorine in the target compound improves metabolic stability .
3-Fluoro-5-hydroxy-N-isopropylbenzamide
  • Potential Pharmaceutical Use: The hydroxyl group may facilitate binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding, while fluorine enhances membrane permeability .
  • Agrochemical Potential: Structural similarity to II.13.0 suggests possible herbicidal or fungicidal activity, though direct evidence is lacking.
3-Fluoro-5-nitro-N-propylbenzamide
  • Reactivity : The nitro group may confer stability under acidic conditions, making it suitable for agrochemical formulations requiring prolonged environmental persistence.
II.13.0
  • Crop Protection : Demonstrated efficacy against fungal pathogens due to trifluoromethyl and chloro substituents, which disrupt microbial membrane integrity.

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